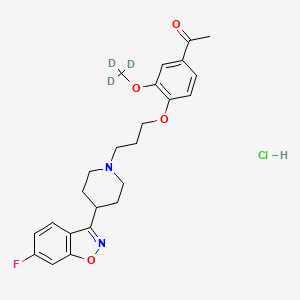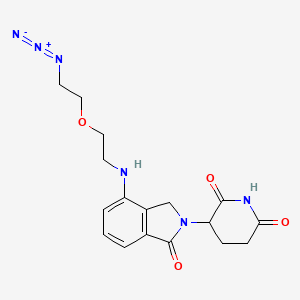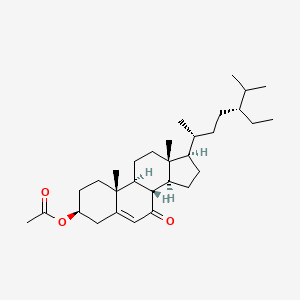
E3 Ligase Ligand-linker Conjugate 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 21: is a synthetic compound designed for use in proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system . The conjugate is particularly significant in the field of targeted protein degradation, offering a novel approach to drug discovery and therapeutic interventions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 21 involves multiple steps, starting with the preparation of the E3 ligase ligand, followed by the attachment of a linker. The ligand is typically based on thalidomide, which is modified to enhance its binding affinity to the E3 ligase cereblon. The linker, often a polyethylene glycol (PEG) unit, is then attached to the ligand through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process includes rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and composition .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the ligand or linker to enhance binding affinity.
Substitution: Substitution reactions are used to introduce functional groups that improve the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include modified ligands and linkers with enhanced binding properties and stability. These products are crucial for the compound’s effectiveness in targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 21 is used to study the mechanisms of protein degradation and to develop new methods for synthesizing PROTACs. It serves as a model compound for designing more efficient and selective protein degraders .
Biology: In biological research, the compound is employed to investigate the role of E3 ligases in cellular processes and to identify potential therapeutic targets. It helps in understanding the ubiquitin-proteasome system and its implications in various diseases .
Medicine: In medicine, this compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting specific proteins for degradation, the compound offers a novel approach to therapy .
Industry: In the pharmaceutical industry, the compound is used in drug discovery and development. It aids in the identification of new drug candidates and the optimization of existing therapies.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 21 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include various proteins involved in cellular signaling and homeostasis. The pathways involved in this process are part of the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular function .
Vergleich Mit ähnlichen Verbindungen
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 21, these compounds also target the cereblon E3 ligase but may differ in their linker composition and binding affinity.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds target the VHL E3 ligase and are used in similar applications as this compound.
MDM2 Ligand-linker Conjugates: Targeting the MDM2 E3 ligase, these compounds are employed in cancer research and therapy.
Uniqueness: this compound is unique due to its specific design for targeting cereblon, a well-characterized E3 ligase. Its optimized linker and ligand composition enhance its binding affinity and specificity, making it a valuable tool in targeted protein degradation .
Eigenschaften
Molekularformel |
C26H33N5O5 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34) |
InChI-Schlüssel |
CHUGGCNSASYLHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)


![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)

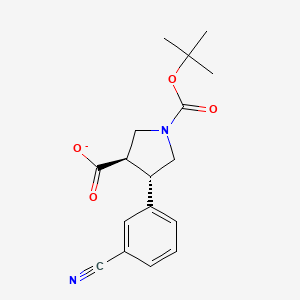
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
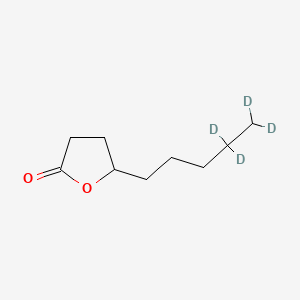
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
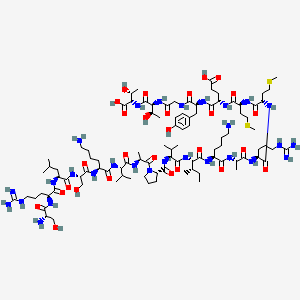
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
